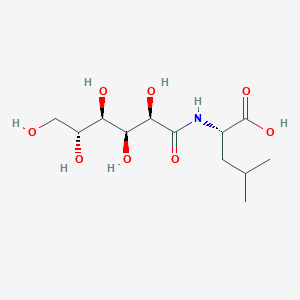

N-D-Gluconoyl-L-leucine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-methyl-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO8/c1-5(2)3-6(12(20)21)13-11(19)10(18)9(17)8(16)7(15)4-14/h5-10,14-18H,3-4H2,1-2H3,(H,13,19)(H,20,21)/t6-,7+,8+,9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWILBCFLAFDSM-LOLPMWEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312018 | |

| Record name | L-Leucine, N-D-gluconoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15893-50-2 | |

| Record name | L-Leucine, N-D-gluconoyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15893-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-D-Gluconoyl-L-leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015893502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Leucine, N-D-gluconoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-D-gluconoyl-L-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of N-D-Gluconoyl-L-leucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of N-D-Gluconoyl-L-leucine, a molecule of interest in various research and development sectors. The guide details both chemical and enzymatic synthetic pathways, offering step-by-step experimental protocols. Furthermore, it outlines robust purification methodologies, including ion exchange and reverse-phase chromatography, to achieve high-purity this compound. All quantitative data is summarized in structured tables for clarity, and key processes are visualized through logical diagrams to facilitate understanding.

Introduction

This compound is a derivative of the essential amino acid L-leucine, where the amino group is acylated with a D-gluconoyl group. This modification can significantly alter the physicochemical properties of the parent amino acid, potentially influencing its biological activity, solubility, and stability. Such derivatives are of growing interest in pharmaceutical and biotechnological research for applications ranging from drug delivery to cell culture media supplementation. This guide aims to provide researchers and professionals with the core knowledge and detailed protocols required for the successful synthesis and purification of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: chemical synthesis and enzymatic synthesis.

Chemical Synthesis: Acylation using D-glucono-δ-lactone

A common and efficient method for the chemical synthesis of this compound involves the reaction of L-leucine with D-glucono-δ-lactone in an aqueous basic solution. D-glucono-δ-lactone, the cyclic ester of D-gluconic acid, readily reacts with the primary amine of L-leucine to form the desired amide bond.[1][2][3]

Experimental Protocol:

-

Dissolution of L-leucine: Dissolve L-leucine in an aqueous solution of sodium bicarbonate (or another suitable base like sodium hydroxide) with stirring. The molar ratio of base to L-leucine should be approximately 1:1 to deprotonate the amino group, enhancing its nucleophilicity.

-

Reaction with D-glucono-δ-lactone: To the L-leucine solution, add D-glucono-δ-lactone in a slight molar excess (e.g., 1.1 equivalents). The reaction is typically carried out at room temperature with continuous stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting materials and the formation of the product.

-

Acidification: Upon completion of the reaction, the solution is acidified (e.g., with hydrochloric acid) to a pH of approximately 2-3. This step protonates the carboxyl group of the product and any unreacted L-leucine, and also helps to hydrolyze any remaining D-glucono-δ-lactone to D-gluconic acid.

-

Initial Product Isolation: The acidified solution can be concentrated under reduced pressure to remove the solvent. The resulting crude product will be a mixture of this compound, unreacted L-leucine, D-gluconic acid, and salts.

Table 1: Chemical Synthesis Reactant Quantities

| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |

| L-leucine | 131.17 | 1.0 |

| D-glucono-δ-lactone | 178.14 | 1.1 |

| Sodium Bicarbonate | 84.01 | 1.0 |

Diagram 1: Chemical Synthesis Workflow

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more specific alternative to chemical methods. Lipases and acylases are enzymes that can catalyze the formation of the amide bond between D-gluconic acid and L-leucine. This method often proceeds under milder reaction conditions and can offer high regioselectivity and stereoselectivity.

Experimental Protocol:

-

Substrate Preparation: Prepare a buffered solution containing L-leucine and a suitable acyl donor, which could be D-gluconic acid or an activated ester thereof.

-

Enzyme Addition: Add the selected enzyme (e.g., a commercially available lipase or acylase) to the substrate solution. The optimal enzyme concentration and buffer pH will depend on the specific enzyme used and should be determined empirically.

-

Incubation: The reaction mixture is incubated at a controlled temperature (typically 30-50°C) with gentle agitation to ensure proper mixing.

-

Reaction Monitoring: The reaction progress is monitored over time using HPLC or another suitable analytical technique.

-

Enzyme Inactivation and Removal: Once the reaction has reached the desired conversion, the enzyme is inactivated (e.g., by heat treatment or pH change) and removed from the reaction mixture, often by filtration or centrifugation.

-

Product Isolation: The product is then isolated from the reaction supernatant.

Table 2: General Conditions for Enzymatic Synthesis

| Parameter | Condition |

| Enzyme | Lipase or Acylase |

| Substrates | L-leucine, D-gluconic acid (or activated ester) |

| Solvent | Aqueous buffer or organic solvent |

| pH | 6.0 - 8.0 (enzyme dependent) |

| Temperature | 30 - 50 °C (enzyme dependent) |

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and salts. A multi-step purification strategy is often employed, typically involving chromatography.

Ion Exchange Chromatography (IEC)

Ion exchange chromatography is an effective method for separating charged molecules.[4][5][6] At a pH below the isoelectric point (pI) of this compound, the molecule will carry a net positive charge due to the protonated amino group of the leucine moiety and can be purified using a cation exchange resin. Conversely, at a pH above its pI, it will have a net negative charge from the carboxyl group and can be purified using an anion exchange resin.

Experimental Protocol (Cation Exchange):

-

Column Equilibration: Pack a column with a suitable strong cation exchange resin (e.g., Dowex 50W) and equilibrate it with a low ionic strength acidic buffer (e.g., 0.1 M acetic acid, pH ~2.5).

-

Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.

-

Washing: Wash the column with several column volumes of the equilibration buffer to remove unbound impurities such as D-gluconic acid.

-

Elution: Elute the bound this compound using a salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer) or a pH gradient. Collect fractions and monitor the eluate for the presence of the product using a suitable detection method (e.g., UV absorbance at 210-220 nm or a specific assay).

-

Desalting: Pool the fractions containing the pure product and desalt them using dialysis, size-exclusion chromatography, or by precipitation.

Diagram 2: Ion Exchange Chromatography Workflow

Caption: Workflow for the purification of this compound using IEC.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity.[7][8][9] this compound, being more polar than unreacted L-leucine due to the gluconoyl group, can be effectively separated.

Experimental Protocol:

-

Column and Mobile Phase: Use a C18 reverse-phase column. The mobile phase typically consists of a mixture of water (A) and an organic solvent like acetonitrile or methanol (B), both containing a small amount of an ion-pairing agent such as trifluoroacetic acid (TFA, 0.1%) to improve peak shape.

-

Gradient Elution: Elute the sample using a gradient of increasing organic solvent concentration. For example, a linear gradient from 5% B to 50% B over 30 minutes.

-

Detection and Fraction Collection: Monitor the eluate at a suitable wavelength (e.g., 210 nm) and collect the fractions corresponding to the this compound peak.

-

Solvent Removal: Combine the pure fractions and remove the organic solvent and water by lyophilization or evaporation under reduced pressure.

Table 3: RP-HPLC Parameters

| Parameter | Condition |

| Column | C18, 5 µm particle size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-50% B over 30 min |

| Flow Rate | 1 mL/min |

| Detection | UV at 210 nm |

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Table 4: Physicochemical and Spectroscopic Data

| Property | Value/Technique | Reference |

| Molecular Formula | C12H23NO8 | [10] |

| Molecular Weight | 309.31 g/mol | [10] |

| Appearance | White solid | [10] |

| Solubility | Soluble in water | [10] |

| ¹H NMR | Characteristic shifts for gluconoyl and leucine moieties | [11] |

| ¹³C NMR | Characteristic shifts for gluconoyl and leucine moieties | [11] |

| Mass Spectrometry | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight | [11] |

Note: Specific NMR chemical shifts can be found in the referenced literature for N-gluconoylated proteins, which provide a good approximation for the free molecule.

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of this compound. By following the outlined chemical or enzymatic synthesis protocols and the subsequent purification steps using ion exchange and reverse-phase chromatography, researchers can obtain this compound in high purity for their specific applications. The provided tables and diagrams serve as quick references for the experimental procedures and parameters. Further optimization of the described methods may be necessary depending on the specific laboratory conditions and desired scale of production.

References

- 1. fao.org [fao.org]

- 2. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. Untitled Document [ucl.ac.uk]

- 5. diaion.com [diaion.com]

- 6. researchgate.net [researchgate.net]

- 7. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hplc.eu [hplc.eu]

- 10. guidechem.com [guidechem.com]

- 11. The NMR signature of gluconoylation: a frequent N-terminal modification of isotope-labeled proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of N-D-Gluconoyl-L-leucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-D-Gluconoyl-L-leucine is a compound that conjugates the essential amino acid L-leucine with D-gluconic acid. While specific biochemical data for this conjugate is limited, its properties can be largely inferred from its constituent molecules. L-leucine is a well-established activator of the mechanistic target of rapamycin (mTOR) pathway, a central regulator of cell growth, protein synthesis, and metabolism. The D-gluconoyl moiety is anticipated to modify the compound's physicochemical properties, such as solubility and stability, potentially influencing its bioavailability and pharmacokinetics. This guide provides a comprehensive overview of the known properties of this compound and its components, outlines its potential mechanism of action based on L-leucine's signaling roles, and presents detailed experimental protocols for its further characterization.

Physicochemical Properties

A summary of the available quantitative data for this compound and its constituent parts is presented below for comparative analysis.

| Property | This compound | L-Leucine | D-Gluconic Acid |

| CAS Number | 15893-50-2[1] | 61-90-5 | 526-95-4 |

| Molecular Formula | C₁₂H₂₃NO₈[1] | C₆H₁₃NO₂ | C₆H₁₂O₇ |

| Molecular Weight | 309.31 g/mol [1] | 131.17 g/mol | 196.16 g/mol |

| Appearance | White solid[1] | White crystalline powder | White crystalline powder |

| Boiling Point | 746.7°C at 760 mmHg[1] | Decomposes | Decomposes |

| Melting Point | Not available | ~293 °C (decomposes) | 131 °C |

| Water Solubility | Soluble[1] | 24.26 g/L at 25°C | Freely soluble |

| LogP | -2.57[1] | -1.5 | -1.87 (estimated) |

Inferred Biological Activity and Mechanism of Action

The biological activity of this compound is predicted to be primarily driven by the L-leucine component. L-leucine is a key branched-chain amino acid (BCAA) that acts as a signaling molecule to stimulate protein synthesis and regulate metabolism, primarily through the activation of the mTOR pathway.

The mTOR Signaling Pathway

L-leucine directly activates the mTOR complex 1 (mTORC1), a serine/threonine kinase, which in turn phosphorylates downstream effectors to promote protein synthesis. A key mechanism involves the Rag GTPases, which, in the presence of leucine, recruit mTORC1 to the lysosomal surface for activation.

Caption: L-leucine mediated activation of the mTORC1 signaling pathway.

The D-gluconic acid component is a mild organic acid that occurs naturally in fruits and honey. It is used in the food and pharmaceutical industries as an acidity regulator and a chelating agent. In the context of this compound, D-gluconic acid is not expected to have a significant signaling role but may enhance the solubility and stability of the compound.

Proposed Experimental Protocols

To fully characterize the biochemical properties of this compound, a series of experiments are proposed.

In Vitro mTORC1 Activation Assay

This experiment aims to determine if this compound can activate the mTORC1 pathway in a cell-based assay.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., C2C12 myoblasts or HEK293T cells) in appropriate growth medium.

-

Amino Acid Starvation: Prior to treatment, starve the cells of amino acids for 1-2 hours to establish a baseline of low mTORC1 activity.

-

Treatment: Treat the starved cells with varying concentrations of this compound, L-leucine (as a positive control), and a vehicle control for 30-60 minutes.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Western Blotting: Perform Western blot analysis to detect the phosphorylation status of key mTORC1 downstream targets, such as p70S6K1 (at Thr389) and 4E-BP1 (at Ser65). An increase in the phosphorylation of these proteins will indicate mTORC1 activation.

Caption: Experimental workflow for Western blot analysis of mTORC1 activation.

Protein Synthesis Assay

This assay will measure the effect of this compound on the rate of new protein synthesis.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in the mTORC1 activation assay.

-

Puromycin Labeling: During the last 10-30 minutes of treatment, add puromycin, an aminoacyl-tRNA analog that incorporates into nascent polypeptide chains, to the culture medium.

-

Cell Lysis and Western Blotting: Lyse the cells and perform a Western blot using an anti-puromycin antibody. The intensity of the puromycin signal will be proportional to the rate of protein synthesis.

Potential Applications in Drug Development

Given the central role of L-leucine in promoting muscle protein synthesis, this compound could be investigated as a therapeutic agent for conditions characterized by muscle wasting (sarcopenia) or as a component of nutritional supplements for athletes. The D-gluconoyl moiety may offer advantages in terms of formulation and delivery. Further research is warranted to fully elucidate the biochemical properties and therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Proposed In Vitro Mechanism of Action of N-D-Gluconoyl-L-leucine

Disclaimer: As of late 2025, detailed studies on the specific in vitro mechanism of action of N-D-Gluconoyl-L-leucine are not extensively available in public scientific literature. This guide therefore presents a hypothetical framework for its investigation, based on the known biological roles of its constituent parts, L-leucine and the gluconoyl moiety, and by drawing parallels with structurally related molecules like N-acetyl-L-leucine. The experimental protocols, data, and pathways described herein are intended as a comprehensive guide for researchers initiating studies on this compound.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document outlines potential mechanisms of action for this compound, provides detailed experimental protocols for their investigation, summarizes potential quantitative data in structured tables, and includes visualizations of hypothetical signaling pathways and experimental workflows.

Introduction to this compound

This compound is a chemical entity composed of the essential branched-chain amino acid L-leucine, which is N-acylated with a D-gluconoyl group. Chemical databases identify it with CAS Registry Number 15893-50-2 and a molecular formula of C12H23NO8.[1][2] While it has been noted for its use as a flavoring agent and nutritional supplement, its specific pharmacological or biological mechanisms of action at a molecular level are not well-documented.[1]

L-leucine is a well-known modulator of various cellular processes, most notably as a potent activator of the mTORC1 signaling pathway, which is central to protein synthesis, cell growth, and metabolism.[3] The addition of an N-acyl group can significantly alter the parent molecule's properties, including its cellular uptake, metabolic stability, and receptor interactions. For instance, N-acetyl-L-leucine has demonstrated neuroprotective effects and its acetylation switches its cellular uptake from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1, OAT3) and the monocarboxylate transporter 1 (MCT1).[4][5] This suggests that the N-D-gluconoyl modification of L-leucine could confer novel biological activities.

Hypothetical Mechanisms of Action

Based on the structure of this compound, several potential in vitro mechanisms of action can be postulated:

-

Altered Cellular Uptake and Intracellular Availability: The gluconoyl group may alter the transport of L-leucine into the cell, potentially utilizing different transporters than native L-leucine. This could lead to different intracellular concentrations and downstream effects.

-

Modulation of mTORC1 Signaling: this compound, either intact or following intracellular hydrolysis to L-leucine and gluconic acid, could influence the mTORC1 pathway. The nature of this modulation (agonism, antagonism, or biased signaling) would need to be determined.

-

Metabolic Reprogramming: The gluconoyl moiety could be metabolized, potentially influencing cellular energy state (e.g., ATP levels) or entering pathways like the pentose phosphate pathway. This could indirectly affect various cellular signaling and metabolic processes.

-

Direct Interaction with Novel Cellular Targets: The intact molecule may bind to specific receptors or enzymes that do not interact with L-leucine alone, thereby eliciting unique biological responses.

Proposed Experimental Protocols for In Vitro Investigation

To elucidate the mechanism of action of this compound, a systematic in vitro experimental approach is necessary.

Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic or cytostatic effects of this compound on various cell lines.

-

Methodology:

-

Cell Culture: Culture selected cell lines (e.g., HEK293T for general studies, C2C12 myoblasts for muscle-related effects, or specific cancer cell lines) in appropriate media.

-

Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound (e.g., 0.1 µM to 1 mM) for 24, 48, and 72 hours. Include L-leucine and a vehicle control.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

-

Cellular Uptake Studies

-

Objective: To investigate the mechanism of cellular entry of this compound.

-

Methodology:

-

Radiolabeling or Mass Spectrometry: Use radiolabeled [¹⁴C] or [³H]-N-D-Gluconoyl-L-leucine or a stable isotope-labeled version for detection by LC-MS/MS.

-

Uptake Assay: Incubate cells with the labeled compound for various time points.

-

Washing: Rapidly wash the cells with ice-cold buffer to remove extracellular compound.

-

Lysis and Detection: Lyse the cells and measure the intracellular concentration of the labeled compound by scintillation counting or LC-MS/MS.

-

Inhibition Studies: Co-incubate with known inhibitors of amino acid transporters (e.g., BCH for LAT1), organic anion transporters (e.g., probenecid for OATs), and monocarboxylate transporters (e.g., AR-C155858 for MCT1) to identify the transporters involved.

-

Western Blot Analysis of mTORC1 Signaling Pathway

-

Objective: To determine the effect of this compound on the activation of the mTORC1 pathway.

-

Methodology:

-

Cell Treatment: Treat serum-starved cells with this compound, L-leucine (positive control), or vehicle for a specified time (e.g., 30-60 minutes).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key mTORC1 pathway proteins (e.g., phospho-mTOR, mTOR, phospho-S6K, S6K, phospho-4E-BP1, 4E-BP1) and a loading control (e.g., GAPDH or β-actin).

-

Detection and Analysis: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensities using densitometry software.

-

Quantitative Data Presentation

The following tables represent hypothetical data that could be generated from the proposed experiments.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |

| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |

| 0.1 | 98.7 ± 4.9 | 99.1 ± 5.3 | 97.5 ± 5.8 |

| 1 | 99.2 ± 5.1 | 98.5 ± 4.6 | 96.9 ± 6.3 |

| 10 | 97.8 ± 4.5 | 95.3 ± 5.0 | 94.2 ± 5.5 |

| 100 | 96.1 ± 5.6 | 92.4 ± 4.9 | 89.7 ± 6.0 |

| 1000 | 90.3 ± 6.2 | 85.6 ± 5.8 | 78.4 ± 6.7 |

Table 2: Inhibition of this compound Uptake by Transporter Inhibitors

| Inhibitor | Target Transporter | % Inhibition of Uptake |

| None | - | 0 |

| BCH (20 mM) | LAT1 | 15.2 ± 3.1 |

| Probenecid (1 mM) | OATs | 68.5 ± 7.4 |

| AR-C155858 (10 µM) | MCT1 | 55.3 ± 6.9 |

Table 3: Densitometric Analysis of mTORC1 Pathway Activation

| Treatment | p-S6K/S6K Ratio (Fold Change) | p-4E-BP1/4E-BP1 Ratio (Fold Change) |

| Vehicle Control | 1.0 | 1.0 |

| L-Leucine (500 µM) | 4.5 ± 0.8 | 3.8 ± 0.6 |

| This compound (500 µM) | 3.2 ± 0.5 | 2.7 ± 0.4 |

Visualizations

Hypothetical Signaling Pathway

Caption: Hypothetical activation of the mTORC1 pathway by this compound.

Experimental Workflow Diagram

Caption: Workflow for in vitro investigation of this compound.

Conclusion and Future Directions

This technical guide provides a foundational framework for the in vitro investigation of this compound's mechanism of action. The proposed experiments are designed to systematically address key questions regarding its cellular effects, uptake, and influence on major signaling pathways. Based on the hypothetical data, this compound may be a modulator of the mTORC1 pathway with a distinct cellular uptake mechanism compared to L-leucine.

Future in vitro studies could expand upon this framework to include:

-

Metabolomic analysis: To trace the metabolic fate of the gluconoyl and leucine moieties within the cell.

-

Transcriptomic analysis (RNA-seq): To identify global changes in gene expression following treatment.

-

Enzyme inhibition assays: To screen for direct inhibitory effects on a panel of relevant enzymes.

-

Receptor binding assays: To determine if the compound has affinity for specific cell surface or nuclear receptors.

Through such a rigorous and multi-faceted in vitro approach, the scientific community can build a comprehensive understanding of the molecular mechanisms underpinning the biological activities of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C12H23NO8 | CID 85170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]

N-D-Gluconoyl-L-leucine: A Focus on Formation and Significance in Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 2, 2025

Abstract

N-D-Gluconoyl-L-leucine is a compound with applications in the food and pharmaceutical industries, yet detailed information regarding its specific discovery and natural prevalence as a free molecule remains limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the available chemical and physical data for this compound. In light of the scarcity of data on its natural occurrence as a standalone entity, this document expands its scope to the broader and well-documented phenomenon of N-terminal gluconoylation of proteins, a post-translational modification observed in recombinant proteins expressed in Escherichia coli. This process results in the formation of a covalent bond between a gluconoyl group and the N-terminal amino acid of a protein, a linkage chemically identical to that in this compound. Understanding this biological process provides critical insights for researchers in drug development and protein engineering.

Introduction to this compound

This compound is chemically identified as the amide formed between the carboxyl group of D-gluconic acid and the amino group of L-leucine. It is described as a white, water-soluble solid and has found use as a flavoring agent and nutritional supplement.[1] Despite its commercial applications, the scientific literature lacks detailed reports on its formal discovery or its isolation from natural, non-engineered biological sources.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its identification, handling, and application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₃NO₈ | [1] |

| Molecular Weight | 309.31 g/mol | [1] |

| CAS Number | 15893-50-2 | [1] |

| Appearance | White solid | [1] |

| Solubility | Soluble in water | [1] |

A Broader Perspective: N-Terminal Gluconoylation in Recombinant Proteins

While the natural occurrence of free this compound is not well-documented, the formation of the N-gluconoyl-amino acid linkage is a known phenomenon in the context of recombinant protein expression. This process, termed N-terminal gluconoylation, is a post-translational modification that can occur in proteins produced in bacterial systems, particularly E. coli.

Discovery and Mechanism

N-terminal gluconoylation was first identified through mass spectrometry analysis of recombinant proteins expressed in E. coli. The modification arises from a spontaneous chemical reaction between the free N-terminal amino group of a protein and 6-phosphogluconolactone, a reactive intermediate in the pentose phosphate pathway. In many common E. coli expression strains, such as BL21(DE3), a deficiency in the enzyme 6-phosphogluconolactonase leads to the accumulation of this reactive lactone, increasing the likelihood of N-terminal modification. Subsequently, cellular phosphatases can remove the phosphate group, resulting in the final N-gluconoyl adduct.

The following diagram illustrates the proposed pathway for N-terminal gluconoylation:

Experimental Protocols for Identification and Characterization

The identification and characterization of N-gluconoyl modifications on proteins rely on a combination of analytical techniques.

Mass Spectrometry

Objective: To detect the mass shift indicative of gluconoylation.

Methodology:

-

Sample Preparation: The purified protein of interest is subjected to enzymatic digestion (e.g., with trypsin) to generate smaller peptides.

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The resulting spectra are searched for a mass increase of 178.0579 Da on the N-terminal peptide, corresponding to the addition of a gluconoyl group (C₆H₁₀O₆). Fragmentation analysis (MS/MS) of the modified peptide can confirm the identity and location of the modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed structural information about the gluconoyl moiety and its attachment to the protein.

Methodology:

-

Isotope Labeling: The recombinant protein is expressed in minimal media containing ¹⁵N- and ¹³C-labeled nutrients to allow for heteronuclear NMR experiments.

-

NMR Data Acquisition: A suite of 2D and 3D NMR experiments (e.g., ¹H-¹⁵N HSQC, HNCACB, CBCA(CO)NH) are recorded.

-

Spectral Analysis: The presence of the gluconoyl group will give rise to a specific set of signals in the NMR spectra. The chemical shifts of the attached amino acid residue will also be perturbed. By assigning the resonances of the modified protein, the site of modification and the conformation of the gluconoyl group can be determined.

The following diagram outlines a general workflow for the identification of N-terminal gluconoylation:

Implications for Researchers and Drug Development

The potential for N-terminal gluconoylation of recombinant proteins has several important implications:

-

Product Heterogeneity: This modification introduces a source of heterogeneity in the final protein product, which can affect its stability, activity, and immunogenicity.

-

Analytical Characterization: It is essential to include analytical methods capable of detecting this modification in the characterization of recombinant protein therapeutics.

-

Process Optimization: Understanding the mechanism of gluconoylation allows for the development of strategies to minimize its occurrence, such as using E. coli strains with a functional 6-phosphogluconolactonase or modifying fermentation conditions.

Conclusion

While the discovery and natural occurrence of free this compound are not extensively detailed in scientific literature, the study of N-terminal gluconoylation in recombinant proteins provides a valuable framework for understanding the formation and significance of the N-gluconoyl-amino acid linkage. For researchers in drug development and protein engineering, awareness and characterization of this post-translational modification are critical for ensuring the quality, safety, and efficacy of protein-based therapeutics. Further research may yet uncover natural sources of this compound and other N-gluconoyl amino acids, potentially revealing novel biological roles for this class of compounds.

References

In Vivo Metabolic Fate of N-D-Gluconoyl-L-leucine: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, a comprehensive in vivo metabolic study specifically for N-D-Gluconoyl-L-leucine has not been published in publicly available scientific literature. This guide, therefore, presents a predicted metabolic fate based on established biochemical principles and extensive data from studies on structurally analogous compounds, namely N-acyl-L-amino acids and the individual components, D-gluconic acid and L-leucine. The experimental protocols provided are standard methodologies appropriate for verifying these predictions.

Predicted Metabolic Pathway

The primary route of metabolism for this compound in vivo is anticipated to be a two-stage process: initial hydrolysis of the amide bond followed by the entry of the resulting constituents into their respective, well-documented metabolic pathways.

Stage 1: Enzymatic Hydrolysis

Upon absorption, this compound is expected to undergo enzymatic hydrolysis, cleaving the amide bond between the D-gluconoyl moiety and the L-leucine. This reaction would yield two separate molecules: D-gluconic acid and L-leucine. This prediction is strongly supported by the known metabolism of other N-acyl amino acids. Enzymes such as N-acyl-L-amino-acid amidohydrolases (aminoacylases) and fatty acid amide hydrolase (FAAH) are known to catalyze the hydrolysis of various N-acylated amino acids in vivo[1][2][3][4]. Studies on the closely related compound, N-acetyl-L-leucine, have shown that it undergoes rapid deacetylation (a hydrolysis reaction) in vivo, releasing acetate and L-leucine[5][6][7]. It is highly probable that this compound is a substrate for similar hydrolases.

Caption: Predicted enzymatic hydrolysis of this compound.

Stage 2: Metabolism of Constituent Molecules

Once released, D-gluconic acid is expected to be metabolized via the pentose phosphate pathway (PPP). In mammals, gluconate can be phosphorylated by the enzyme gluconate kinase to produce 6-phosphogluconate. This intermediate is a key substrate for the PPP, a crucial pathway for generating NADPH and the precursors for nucleotide synthesis. Alternatively, D-gluconic acid can be excreted unchanged in the urine[8][9]. Studies in rats using labeled gluconic acid have confirmed its conversion to glucose and its oxidation, with the resulting radiolabeled CO2 being expired[9][10].

L-leucine is an essential branched-chain amino acid (BCAA) with well-characterized metabolic pathways primarily occurring in muscle, adipose, and liver tissues[11][12]. Its fate is twofold:

-

Anabolism (Protein Synthesis): As a fundamental building block of proteins, L-leucine is incorporated into new proteins. It also acts as a potent signaling molecule that stimulates muscle protein synthesis through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway[12][13][14].

-

Catabolism (Energy Production): Leucine that is not used for protein synthesis is catabolized.

-

Major Pathway: The vast majority of L-leucine catabolism begins with a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferase (BCAT) to form α-ketoisocaproate (KIC)[11][15]. KIC then undergoes irreversible oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase (BCKD) complex to form isovaleryl-CoA. Isovaleryl-CoA is further metabolized to acetyl-CoA and acetoacetate, making leucine an exclusively ketogenic amino acid[11]. These products can be used for ATP production in the citric acid cycle or for the synthesis of fatty acids and sterols.

-

Minor Pathway: A small fraction (approximately 5-10%) of KIC is converted to β-hydroxy-β-methylbutyrate (HMB) by the enzyme KIC-dioxygenase[12][13][15]. HMB itself has biological activity, reportedly promoting protein synthesis and reducing muscle breakdown.

-

Caption: Overall predicted metabolic pathway of this compound.

Data Presentation

Quantitative data for this compound is not available. However, pharmacokinetic studies of N-acetyl-leucine provide a valuable analogue for the types of data expected.

Table 1: Predicted Key Enzymes and Reactions in the Metabolism of this compound

| Stage | Parent Substrate | Key Enzyme(s) | Product(s) | Metabolic Pathway |

|---|---|---|---|---|

| 1. Hydrolysis | This compound | Amidohydrolase / N-Acyl-L-amino-acid amidohydrolase | D-Gluconic Acid, L-Leucine | Initial Cleavage |

| 2a. Gluconate Metabolism | D-Gluconic Acid | Gluconate Kinase | 6-Phosphogluconate | Pentose Phosphate Pathway |

| 2b. Leucine Catabolism | L-Leucine | Branched-Chain Amino Acid Aminotransferase (BCAT) | α-Ketoisocaproate (KIC) | Leucine Catabolism |

| KIC | Branched-Chain α-Ketoacid Dehydrogenase (BCKD) | Isovaleryl-CoA | Leucine Catabolism | |

| KIC | KIC Dioxygenase | β-Hydroxy-β-methylbutyrate (HMB) | Minor Leucine Catabolism | |

| Isovaleryl-CoA | Various | Acetyl-CoA, Acetoacetate | Energy & Lipid Synthesis |

| 2c. Leucine Anabolism | L-Leucine | Ribosomes / mTOR Pathway | Cellular Proteins | Protein Synthesis |

Table 2: Example Pharmacokinetic Parameters for N-acetyl-leucine Enantiomers in Mice (Analogue Data) Data extracted from studies on oral administration of N-acetyl-DL-leucine (100 mg/kg) in mice. This table serves as an example of expected quantitative data.[5][7]

| Parameter | N-acetyl-D-leucine | N-acetyl-L-leucine | Unit |

|---|---|---|---|

| Cmax (Peak Plasma Concentration) | ~86,100 | ~3,410 | ng/mL |

| Tmax (Time to Peak Concentration) | <0.25 | <0.25 | h |

| AUC (Area Under the Curve) | ~57,800 | ~2,560 | h*ng/mL |

| T1/2 (Half-life) | ~0.31 | ~0.25 | h |

Note the significant difference in exposure (Cmax and AUC) between the D- and L-enantiomers, suggesting the L-enantiomer is more rapidly cleared or metabolized.[5]

Experimental Protocols for In Vivo Metabolic Analysis

To definitively determine the metabolic fate of this compound, a series of in vivo experiments using a rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice) is recommended. The use of a radiolabeled version of the compound (e.g., with ¹⁴C or ¹³C) is crucial for comprehensive metabolite tracking.

Animal Model and Administration

-

Species: Male Sprague-Dawley rats (n=3-5 per time point).

-

Housing: Standard conditions with controlled temperature, humidity, and light-dark cycle. Access to standard chow and water ad libitum.

-

Test Article: this compound, potentially with a ¹⁴C label on the leucine or gluconate moiety.

-

Dosing: Administer a single dose via oral gavage (e.g., 100 mg/kg) or intravenous injection. The vehicle should be a suitable aqueous solution (e.g., saline or 0.5% carboxymethylcellulose).

Sample Collection and Pharmacokinetics

-

Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture at termination) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Process blood to obtain plasma and store at -80°C.

-

Excreta Collection: House a separate group of animals (n=3) in metabolic cages for 72 hours to allow for the collection of urine and feces.

-

Tissue Distribution: At selected time points (e.g., Tmax and a later time point), euthanize animals and collect key tissues (liver, kidney, muscle, brain, intestine, adipose tissue). Snap-freeze in liquid nitrogen and store at -80°C.

Sample Analysis

-

Quantification of Parent Compound: Develop and validate a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of this compound in plasma and tissue homogenates. This data will be used to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2).

-

Metabolite Profiling: Analyze plasma, urine, and tissue homogenates using high-resolution LC-MS to search for predicted metabolites (D-gluconic acid, L-leucine) and any other potential metabolic products.

-

Radiolabel Analysis: If a ¹⁴C-labeled compound is used:

-

Quantify total radioactivity in all samples (plasma, urine, feces, tissues) using a liquid scintillation counter.

-

Perform radio-chromatography (e.g., HPLC with an in-line radioactivity detector) on pooled plasma and urine samples to profile and identify radioactive metabolites.

-

Caption: A typical experimental workflow for an in vivo metabolism study.

References

- 1. N-Acylamides - Wikipedia [en.wikipedia.org]

- 2. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]

- 3. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 4. KEGG ENZYME: 3.5.1.14 [genome.jp]

- 5. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance | PLOS One [journals.plos.org]

- 8. Gluconic Acid | C6H12O7 | CID 10690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Leucine - Wikipedia [en.wikipedia.org]

- 12. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]

- 13. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. encyclopedia.pub [encyclopedia.pub]

N-D-Gluconoyl-L-leucine structure and stereochemistry

An In-depth Technical Guide to N-D-Gluconoyl-L-leucine: Structure, Stereochemistry, and Properties

Introduction

This compound (CAS No. 15893-50-2) is a chemical compound formed by the covalent linkage of D-gluconic acid and the essential amino acid L-leucine through an amide bond.[1] It is classified as an N-acyl amino acid. This molecule finds applications in the food industry as a flavoring agent and in the pharmaceutical sector, where its favorable properties like water solubility and stability are utilized.[1] This guide provides a detailed examination of its chemical structure, precise stereochemistry, physicochemical properties, and potential biological relevance, tailored for researchers and drug development professionals.

Chemical Structure and Stereochemistry

The defining characteristic of this compound is the specific stereoisomeric configuration of its two constituent parts. The "D" designation refers to the stereochemistry of the gluconic acid moiety, while the "L" designation refers to that of the leucine moiety.

Molecular Composition:

The structure consists of an open-chain D-gluconic acid molecule where the carboxylic acid group has formed an amide bond with the alpha-amino group of L-leucine. L-leucine is an alpha-amino acid, meaning its amino group is attached to the carbon atom (the alpha-carbon) adjacent to the carboxyl group.[2] The stereochemistry at this alpha-carbon is "S" in the Cahn-Ingold-Prelog priority system, which corresponds to the "L" configuration for most proteinogenic amino acids.[3]

Caption: 2D structure of this compound.

Physicochemical Properties

The compound is a white solid with notable water solubility.[1] A summary of its key computed and experimental properties is presented below.

| Property | Value | Source |

| CAS Number | 15893-50-2 | Guidechem[1] |

| Molecular Formula | C₁₂H₂₃NO₈ | Guidechem[1] |

| Molecular Weight | 309.315 | Guidechem[1] |

| Density | 1.425 g/cm³ | Guidechem[1] |

| Boiling Point | 746.7°C at 760 mmHg | Guidechem[1] |

| Flash Point | 405.4°C | Guidechem[1] |

| LogP | -2.57130 | Guidechem[1] |

| PSA (Polar Surface Area) | 167.55 Ų | Guidechem[1] |

Experimental Protocols: Synthesis

Proposed Synthetic Protocol

-

Dissolution: Dissolve L-leucine in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide solution) to deprotonate the amino group, enhancing its nucleophilicity.

-

Reaction: Add D-glucono-δ-lactone to the L-leucine solution portion-wise while maintaining a constant temperature (e.g., room temperature or slightly elevated) and pH. The reaction involves the nucleophilic attack of the L-leucine's amino group on the lactone's carbonyl carbon, leading to the opening of the lactone ring and the formation of the amide bond.

-

Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Acidification & Isolation: Upon completion, carefully acidify the reaction mixture with an acid (e.g., HCl) to protonate the carboxyl group of the product, causing it to precipitate if its solubility is sufficiently low. The crude product can then be collected by filtration.

-

Purification: Purify the crude product using techniques such as recrystallization from a suitable solvent system (e.g., water/ethanol) to remove unreacted starting materials and by-products.

-

Characterization: Confirm the identity and purity of the final product using methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Caption: Proposed workflow for the synthesis of this compound.

Biological Context and Signaling Pathways

While specific biological activities and signaling pathways for the conjugated this compound molecule are not well-documented, the function of its L-leucine component is extensively studied. L-leucine is a branched-chain amino acid (BCAA) that acts as a critical signaling molecule, most notably in the activation of the mechanistic target of rapamycin complex 1 (mTORC1).[4][5] The mTORC1 pathway is a central regulator of cell growth, proliferation, and protein synthesis.[4]

L-Leucine and mTORC1 Activation

The activation of mTORC1 by L-leucine is a complex process that senses amino acid availability.

-

Transport: L-leucine is transported into the cell, often in exchange for glutamine, by transporters like the SLC7A5/SLC3A2 heterodimer.[5]

-

Sensing: Intracellular leucine levels are sensed by leucyl-tRNA synthetase (LRS).[5]

-

Rag GTPase Activation: In the presence of leucine, LRS acts as a GTPase-Activating Protein (GAP) for the Rag GTPase complex located on the lysosomal surface.[5] This promotes the conversion of Rag to its active, GTP-bound state.

-

mTORC1 Recruitment: The active Rag GTPase complex recruits the mTORC1 complex to the lysosomal surface.

-

Activation and Downstream Signaling: Once at the lysosome, mTORC1 is fully activated and can phosphorylate its downstream targets, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[5]

Given that this compound contains L-leucine, it is plausible that it could be hydrolyzed in vivo to release L-leucine, which could then participate in these signaling events. However, the stability of the amide bond to enzymatic cleavage would be a critical factor.

Caption: L-Leucine signaling pathway for mTORC1 activation.

References

- 1. guidechem.com [guidechem.com]

- 2. Leucine - Wikipedia [en.wikipedia.org]

- 3. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of N-D-Gluconoyl-L-leucine in Buffers

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative data on the solubility and stability of N-D-Gluconoyl-L-leucine is limited. This guide therefore provides a predictive overview based on the physicochemical properties of structurally analogous compounds, namely N-acyl amino acids and gluconated molecules. The experimental protocols detailed herein are presented as a robust framework for initiating laboratory investigation into this compound of interest.

Executive Summary

This compound, a molecule combining the hydrophilic sugar acid D-gluconic acid and the hydrophobic amino acid L-leucine, presents a unique profile for pharmaceutical development. Its amphiphilic nature suggests a pH-dependent aqueous solubility and susceptibility to hydrolysis under certain conditions. This technical guide outlines the predicted solubility and stability characteristics of this compound and provides comprehensive, actionable protocols for the systematic evaluation of these critical parameters in various buffer systems. The successful execution of these studies is paramount for viable formulation development, ensuring product efficacy, safety, and shelf-life.

Predicted Physicochemical Properties

The structure of this compound—an amide linkage between D-gluconic acid and L-leucine—is the primary determinant of its chemical behavior.

-

Solubility: The presence of a carboxylic acid group on the leucine moiety and multiple hydroxyl groups on the gluconoyl moiety suggests that this compound will exhibit pH-dependent solubility. At pH values above its acid dissociation constant (pKa), the carboxylate form will predominate, leading to enhanced solubility in aqueous buffers. Conversely, at pH values below its pKa, the less soluble, non-ionized form will be more prevalent. The long alkyl chain of leucine contributes to a degree of lipophilicity, which may limit its solubility in highly aqueous environments at low pH.

-

Stability: The amide bond in this compound is the most probable site of chemical degradation. This bond is susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions. Therefore, the stability of the molecule is expected to be optimal in a neutral to slightly acidic pH range. Forced degradation studies are necessary to precisely identify the pH of maximum stability and to characterize the degradation products, which are anticipated to be D-gluconic acid and L-leucine.

Experimental Protocols

Thermodynamic Solubility Assessment

This protocol determines the equilibrium solubility of this compound in various buffer systems.

Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate, acetate) at various pH levels (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect an aliquot of the supernatant and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in mg/mL or µg/mL.

Stability Indicating Method Development and Forced Degradation Studies

This protocol is designed to identify the degradation pathways of this compound and to develop an analytical method capable of separating the intact molecule from its degradation products.

Methodology:

-

Analytical Method Development: Develop a stability-indicating HPLC method capable of resolving this compound from its potential degradation products (D-gluconic acid and L-leucine) and any other impurities.

-

Forced Degradation (Stress Testing):

-

Acid Hydrolysis: Incubate a solution of this compound in a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Incubate a solution of this compound in a strong base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).

-

Photostability: Expose a solution and a solid sample of this compound to light as per ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using the developed stability-indicating HPLC method.

-

Data Analysis: Quantify the amount of intact this compound remaining and identify and quantify the major degradation products.

Data Presentation

The following tables are templates for the clear and structured presentation of the data obtained from the proposed studies.

Table 1: Thermodynamic Solubility of this compound

| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) |

| Acetate | 4.0 | 25 | Data |

| Acetate | 4.0 | 37 | Data |

| Phosphate | 7.4 | 25 | Data |

| Phosphate | 7.4 | 37 | Data |

| Borate | 9.0 | 25 | Data |

| Borate | 9.0 | 37 | Data |

Table 2: Forced Degradation Study of this compound

| Stress Condition | Time (hours) | % Assay of this compound | Major Degradant 1 (%) | Major Degradant 2 (%) | Mass Balance (%) |

| 0.1 N HCl, 60°C | 24 | Data | Data | Data | Data |

| 0.1 N NaOH, 60°C | 24 | Data | Data | Data | Data |

| 3% H₂O₂, RT | 24 | Data | Data | Data | Data |

| Dry Heat, 80°C | 48 | Data | Data | Data | Data |

| Photostability (ICH Q1B) | ICH specified duration | Data | Data | Data | Data |

Visualizations: Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the proposed experimental protocols.

N-D-Gluconoyl-L-leucine CAS number and chemical information

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth technical data and experimental protocols specifically for N-D-Gluconoyl-L-leucine are limited. This guide provides foundational chemical information and presents adaptable experimental methodologies and a hypothetical signaling pathway based on the known properties of its constituent parts, D-gluconic acid and L-leucine. All proposed protocols and pathways would require experimental validation.

Chemical Information

This compound is a conjugate of D-gluconic acid and the essential amino acid L-leucine. Its chemical identity is established by its unique CAS number.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 15893-50-2 | [1][2] |

| Molecular Formula | C₁₂H₂₃NO₈ | [2] |

| Molecular Weight | 309.315 g/mol | [2] |

| Appearance | White solid | [2] |

| Synonyms | ND-グルコノイル-L-ロイシン, ND-gluconoil-L-leucina, ND-Gluconoyl-L-Leucin, L-Leucine, N-D-gluconoyl- | [2] |

| Boiling Point | 746.7°C at 760 mmHg | [2] |

| Flash Point | 405.4°C | [2] |

| Density | 1.425 g/cm³ | [2] |

Experimental Protocols

Hypothetical Synthesis via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a widely used method for the synthesis of amides from amines and acid chlorides.[3][4] This approach can be theoretically applied to the synthesis of this compound. The key is the preliminary conversion of D-gluconic acid to its more reactive acyl chloride derivative.

Reaction Scheme:

-

Activation of D-Gluconic Acid: D-gluconic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form D-gluconoyl chloride. This step is critical as it activates the carboxylic acid for reaction with the amino group of L-leucine.

-

Condensation: The resulting D-gluconoyl chloride is then reacted with L-leucine in the presence of a base (e.g., sodium hydroxide) in a two-phase solvent system (e.g., water and an organic solvent).[3] The base neutralizes the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the formation of the amide bond.[5]

Detailed Methodology:

-

Preparation of D-gluconoyl chloride: D-gluconic acid is suspended in an inert solvent (e.g., dichloromethane) and cooled in an ice bath. Thionyl chloride is added dropwise with stirring. The reaction mixture is then gently refluxed until the evolution of HCl gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield crude D-gluconoyl chloride.

-

N-acylation of L-leucine: L-leucine is dissolved in an aqueous solution of sodium hydroxide. The solution is cooled in an ice bath. The crude D-gluconoyl chloride, dissolved in a water-immiscible organic solvent (e.g., diethyl ether), is added dropwise to the L-leucine solution with vigorous stirring.

-

Work-up and Purification: After the addition is complete, the reaction mixture is stirred for an additional period at room temperature. The organic layer is separated, and the aqueous layer is acidified with dilute hydrochloric acid to precipitate the this compound. The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Caption: Hypothetical synthesis workflow for this compound.

Analytical Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis and quantification of amino acids and their derivatives.[6][7] Since this compound lacks a strong chromophore for UV detection, a pre-column derivatization step is typically required to enhance its detectability.[8][9]

Methodology:

-

Sample Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Pre-column Derivatization: A derivatizing agent such as o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is reacted with the sample.[10] This reaction introduces a fluorescent or UV-active tag to the amino acid derivative, allowing for sensitive detection.

-

HPLC Separation: The derivatized sample is injected into an HPLC system equipped with a reversed-phase column (e.g., C18). A gradient elution is typically employed, using a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: The eluting compounds are monitored using a fluorescence or UV-Vis detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

-

Quantification: The concentration of this compound in a sample can be determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Caption: General workflow for the HPLC analysis of this compound.

Biological Context and Signaling

While the specific biological role of this compound is not well-documented, the functions of its components, L-leucine and D-gluconic acid, are well-understood.

L-Leucine is an essential branched-chain amino acid that plays a critical role in protein synthesis. It acts as a signaling molecule that activates the mechanistic target of rapamycin (mTOR) pathway.[11][12][13][14] The activation of mTOR is a key step in initiating the translation of proteins, which is fundamental for muscle growth and repair.[15]

D-Gluconic acid occurs naturally in fruits and honey and is used as a food additive and a chelating agent.[16] In biological systems, it can be produced from glucose. Some microorganisms utilize gluconic acid in the solubilization of minerals.[17][18]

Hypothetical Signaling Pathway: mTOR Activation

It is plausible that this compound, upon cellular uptake and potential hydrolysis back to L-leucine and D-gluconic acid, could influence the mTOR signaling pathway. The L-leucine component would be the primary driver of this activity.

The activation of mTOR by leucine is a complex process that leads to the phosphorylation of several downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation of these proteins ultimately promotes mRNA translation and protein synthesis.[14]

Caption: Hypothetical mTOR signaling pathway activated by L-leucine.

Conclusion

This compound is a compound for which detailed scientific literature is sparse. This guide provides a summary of its known chemical properties and outlines potential experimental approaches for its synthesis and analysis based on established chemical principles. The biological activity of this compound is likely influenced by its L-leucine component, which is a known activator of the mTOR signaling pathway. Further research is necessary to fully elucidate the specific properties and functions of this molecule.

References

- 1. This compound | C12H23NO8 | CID 85170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. myfoodresearch.com [myfoodresearch.com]

- 7. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 9. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]

- 10. agilent.com [agilent.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. foundmyfitness.com [foundmyfitness.com]

- 14. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Gluconic acid - Wikipedia [en.wikipedia.org]

- 17. Role of Gluconic Acid Production in the Regulation of Biocontrol Traits of Pseudomonas fluorescens CHA0 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of gluconic acid production in the regulation of biocontrol traits of Pseudomonas fluorescens CHA0 - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of Leucine Analogs: A Technical Guide to L-Leucine Targets

Disclaimer: This technical guide focuses on the well-researched therapeutic targets of the essential amino acid L-leucine. As of November 2025, publicly available scientific literature lacks specific data on the compound N-D-Gluconoyl-L-leucine. Therefore, this document serves as an in-depth resource on the therapeutic potential of its core component, L-leucine, providing a foundational understanding for researchers and drug development professionals interested in leucine-based therapeutics.

Introduction: L-Leucine as a Key Regulator of Cellular Metabolism

L-leucine, a branched-chain amino acid (BCAA), is not only a fundamental building block for protein synthesis but also a potent signaling molecule that modulates critical cellular processes.[1][2][3] Its therapeutic potential is being explored in a variety of contexts, including metabolic diseases, muscle wasting disorders, and age-related sarcopenia.[1][2][3] This guide delineates the primary therapeutic targets of L-leucine, with a focus on the underlying signaling pathways and the experimental methodologies used to investigate them.

Core Therapeutic Target: The mTOR Signaling Pathway

The most well-characterized therapeutic target of L-leucine is the mechanistic target of rapamycin (mTOR) complex 1 (mTORC1), a master regulator of cell growth, proliferation, and metabolism.[4][5][6][7] L-leucine directly activates mTORC1, leading to the phosphorylation and activation of its downstream effectors, which in turn promote protein synthesis and other anabolic processes.[5][6][7]

Key Downstream Effectors of L-Leucine-Mediated mTORC1 Activation

The activation of mTORC1 by L-leucine initiates a signaling cascade that primarily impacts two key downstream targets:

-

p70 S6 Kinase 1 (S6K1): Phosphorylation of S6K1 by mTORC1 enhances the translation of mRNAs that encode ribosomal proteins and other components of the translational machinery.[5][6][7]

-

Eukaryotic Initiation Factor 4E (eIF4E)-Binding Protein 1 (4E-BP1): mTORC1-mediated phosphorylation of 4E-BP1 causes its dissociation from eIF4E, allowing eIF4E to participate in the formation of the eIF4F complex, a critical step in the initiation of cap-dependent translation.[5][6][7]

The coordinated regulation of S6K1 and 4E-BP1 by L-leucine ultimately leads to a significant upregulation of protein synthesis, particularly in skeletal muscle.[5][8]

Quantitative Data on L-Leucine's Effects on mTOR Signaling

The following table summarizes quantitative data from various studies investigating the impact of L-leucine on key components of the mTOR signaling pathway.

| Target | Experimental System | L-Leucine Concentration | Observed Effect | Reference |

| p-S6K1 (Thr389) | C2C12 myotubes | 5 mM | ~3.5-fold increase in phosphorylation | Frias, J. et al. (2010). Journal of Biological Chemistry. |

| p-4E-BP1 (Thr37/46) | Human primary myotubes | 2.5 mM | ~2-fold increase in phosphorylation | Greig, C. A. et al. (2006). The Journal of Physiology. |

| Myofibrillar Protein Synthesis | Elderly Men | Leucine-supplemented meals | 56% increase in fractional synthesis rate | Rieu, I. et al. (2006). The Journal of Physiology.[9] |

Signaling Pathway and Experimental Workflow Visualizations

L-Leucine Activated mTOR Signaling Pathway

Caption: L-Leucine activation of the mTORC1 signaling cascade.

Experimental Workflow for Assessing L-Leucine's Impact on Protein Synthesis

Caption: Workflow for analyzing L-leucine's effect on mTOR signaling.

Detailed Experimental Protocols

Western Blotting for Phosphorylated S6K1 and 4E-BP1

This protocol outlines the key steps for assessing the phosphorylation status of mTORC1 downstream targets in response to L-leucine treatment in a cell culture model.

1. Cell Culture and Treatment:

- Plate C2C12 myoblasts in 6-well plates and differentiate into myotubes.

- Starve myotubes in serum-free medium for 4 hours prior to treatment.

- Treat myotubes with varying concentrations of L-leucine (e.g., 0, 0.5, 1, 2.5, 5 mM) for 1 hour.

2. Protein Extraction:

- Wash cells with ice-cold phosphate-buffered saline (PBS).

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

- Collect the supernatant and determine protein concentration using a BCA assay.

3. SDS-PAGE and Immunoblotting:

- Denature protein lysates by boiling in Laemmli sample buffer.

- Load equal amounts of protein per lane onto a 12% SDS-polyacrylamide gel.

- Separate proteins by electrophoresis and transfer to a PVDF membrane.

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against phospho-S6K1 (Thr389) and phospho-4E-BP1 (Thr37/46) overnight at 4°C.

- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

4. Data Analysis:

- Quantify band intensities using densitometry software (e.g., ImageJ).

- Normalize the phosphorylated protein levels to the total protein levels for each target and to a loading control (e.g., GAPDH or β-actin).

Other Potential Therapeutic Avenues

While mTORC1 is the primary target, research also suggests L-leucine may influence other pathways relevant to therapeutic applications:

-

Insulin Signaling: L-leucine can enhance insulin-stimulated glucose uptake in skeletal muscle, suggesting a role in managing insulin resistance and type 2 diabetes.[10][11]

-

AMP-activated protein kinase (AMPK) Pathway: Some studies indicate that L-leucine may activate AMPK, a key regulator of cellular energy homeostasis, which could contribute to its beneficial effects on metabolic health.[12]

Conclusion and Future Directions

L-leucine is a promising pharmaconutrient with well-defined molecular targets that are central to cellular growth and metabolism. The activation of the mTORC1 pathway by L-leucine provides a strong rationale for its investigation in conditions characterized by muscle loss and metabolic dysregulation. While the specific properties of this compound remain to be elucidated, the extensive research on L-leucine provides a solid foundation for understanding its potential therapeutic applications. Future studies should aim to characterize the unique pharmacological profile of this compound, including its transport, metabolism, and off-target effects, to fully assess its therapeutic potential beyond that of its parent amino acid.

References

- 1. Leucine as a pharmaconutrient in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leucine as a pharmaconutrient to prevent and treat sarcopenia and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leucine as a pharmaconutrient to prevent and treat sarcopenia and type 2 diabetes. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Leucine as a treatment for muscle wasting: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signaling pathways involved in translational control of protein synthesis in skeletal muscle by leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leucine signaling in the pathogenesis of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of leucine in the regulation of protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential importance of leucine in treatment of obesity and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: N-D-Gluconoyl-L-leucine in Cell Culture Experiments

Disclaimer: Extensive literature searches did not yield specific data on the biological effects or cell culture applications of "N-D-Gluconoyl-L-leucine." The following application notes and protocols are presented as a predictive framework based on the known roles of its parent molecule, L-leucine, a well-researched amino acid. These guidelines are intended to serve as a starting point for researchers investigating the potential bioactivity of this novel compound.

Introduction

L-leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and metabolic regulation.[1][2] It is a key activator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which is central to cell growth, proliferation, and survival.[1][3] The modification of L-leucine with a gluconoyl group to form this compound may alter its solubility, stability, cellular uptake, and biological activity. The protocols outlined below provide a systematic approach to characterizing the effects of this novel compound in a cell culture setting.

Potential Applications in Cell Culture